Diethyl-piperidin-3-ylmethyl-amine
Description
Significance of Tertiary Amine Motifs in Modern Organic Synthesis and Chemical Research
Tertiary amines are ubiquitous structural units found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. thieme-connect.com Their presence is often crucial for a molecule's pharmacological activity. The development of efficient and novel methods for the synthesis of structurally diverse tertiary amines remains a significant focus in synthetic chemistry. nih.gov Modern strategies, such as carbonyl alkylative amination, are continuously being explored to expand the accessible chemical space of these valuable compounds. nih.gov The unique electronic and steric properties of tertiary amines also make them valuable as catalysts and ligands in various chemical transformations. rsc.org
The Piperidine (B6355638) Heterocycle as a Core Scaffold in Synthetic Chemistry and Advanced Derivatives Research
The piperidine ring is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netmdpi.comnih.govencyclopedia.pub This six-membered nitrogen-containing heterocycle is a key component in numerous pharmaceuticals and natural alkaloids, contributing to their biological activity and pharmacokinetic properties. nih.govresearchgate.netmdpi.comnih.govencyclopedia.pub The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, influencing their interaction with biological targets. thieme-connect.comthieme-connect.com The development of new synthetic methodologies for the construction and functionalization of the piperidine core is an active area of research, aiming to generate novel derivatives with enhanced therapeutic potential. mdpi.comnih.gov
Structural Elucidation and Positional Isomerism of Diethyl-piperidin-3-ylmethyl-amine
The definitive structure of this compound is characterized by a piperidine ring with a diethylaminomethyl group attached to the carbon at the 3-position. Two CAS numbers have been associated with this compound: 120990-84-3 chemicalbook.comletopharm.com and 100158-78-9. jk-sci.com This suggests the possibility of different salt forms or isomers being registered under these identifiers. The molecular formula for the free base is C10H22N2, with a molecular weight of 170.30 g/mol . scbt.com
Physicochemical Properties of this compound and its Isomers
| Property | This compound | Diethyl[(piperidin-2-yl)methyl]amine | Diethyl(piperidin-4-ylmethyl)amine |
| Molecular Formula | C10H22N2 | C10H22N2 | C10H22N2 |
| Molecular Weight | 170.30 g/mol | 170.3 g/mol sigmaaldrich.com | 170.30 g/mol nih.gov |
| CAS Number | 120990-84-3 chemicalbook.comletopharm.com, 100158-78-9 jk-sci.com | 64168-09-8 sigmaaldrich.com | 116905-90-9 buyersguidechem.com |
| IUPAC Name | N,N-diethyl-N-(piperidin-3-ylmethyl)amine | N-ethyl-N-(2-piperidinylmethyl)ethanamine sigmaaldrich.com | N-ethyl-N-(piperidin-4-ylmethyl)ethanamine |
This table is generated based on available data from chemical suppliers and databases. A comprehensive experimental analysis would be required for complete validation.
The biological and chemical properties of substituted piperidines are highly dependent on the position of the substituents on the ring. Therefore, it is crucial to distinguish this compound from its positional isomers: Diethyl-piperidin-2-ylmethyl-amine and Diethyl-piperidin-4-ylmethyl-amine.
The 2-substituted isomer, Diethyl[(piperidin-2-yl)methyl]amine (CAS: 64168-09-8), has the diethylaminomethyl group adjacent to the ring nitrogen. sigmaaldrich.com This proximity can influence the pKa of both nitrogen atoms and the steric accessibility of the ring nitrogen. The 4-substituted isomer, Diethyl(piperidin-4-ylmethyl)amine (CAS: 116905-90-9), places the substituent at the para-position relative to the ring nitrogen. nih.govbuyersguidechem.com This symmetrical arrangement can lead to different conformational preferences and intermolecular interactions compared to the 3-substituted isomer. Spectroscopic techniques such as NMR and mass spectrometry would be essential to unequivocally differentiate these isomers by analyzing the distinct chemical shifts and fragmentation patterns arising from the different substitution patterns. nih.gov
Research Gaps and Emerging Avenues in the Study of this compound and its Analogs
While the parent compound, piperidine-3-amine, has been a subject of study, nih.gov there is a noticeable lack of published research specifically focused on this compound. This presents a significant research gap and an opportunity for investigation.
Future research could focus on several key areas:
Novel Synthetic Routes: Developing efficient and stereoselective synthetic methods for this compound and its analogs would be a valuable contribution to organic synthesis. youtube.com
Pharmacological Screening: Given the prevalence of the piperidine scaffold in bioactive molecules, nih.govresearchgate.netmdpi.comnih.govencyclopedia.pub this compound and its derivatives should be screened for a wide range of pharmacological activities.
Catalytic Applications: The tertiary amine and piperidine motifs suggest potential applications as ligands or catalysts in asymmetric synthesis.
Structural and Conformational Analysis: Detailed structural studies using techniques like X-ray crystallography and advanced NMR spectroscopy would provide valuable insights into the conformational preferences of the molecule, which could inform the design of new derivatives with specific biological targets.
The exploration of this compound and its analogs holds the promise of uncovering new chemical properties and applications, further expanding the utility of the versatile piperidine scaffold in advanced chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(piperidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHFNCPMZRSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424407 | |
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-78-9 | |
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Pathways and Mechanistic Investigations Involving Diethyl Piperidin 3 Ylmethyl Amine Synthesis
Detailed Mechanistic Studies of Tertiary Amine Forming Reactions
The formation of the tertiary amine moiety is a critical step in the synthesis of the target molecule. This can be achieved through several mechanistic routes, most notably nucleophilic addition-based methods like reductive amination.
Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, avoiding the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com For the synthesis of Diethyl-piperidin-3-ylmethyl-amine, a plausible pathway involves the reaction of a piperidine-3-carbaldehyde (B1602230) derivative with diethylamine (B46881).
The mechanism proceeds in two main phases:
Iminium Ion Formation: Diethylamine, a secondary amine, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by proton transfer and dehydration to form an electrophilic iminium ion. youtube.com
Reduction: A reducing agent, typically a selective hydride donor like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion. masterorganicchemistry.com NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot reaction without the need for strict pH control. masterorganicchemistry.com
This two-step, often one-pot, procedure is highly effective for creating tertiary amines. youtube.comnih.gov The stereoselectivity of such reactions, particularly in the synthesis of complex steroidal amines, can be very high, demonstrating the nuanced control possible with modern reductive amination protocols. researchgate.net
A viable synthetic route starting from commercially available materials could begin with N-protected 3-(hydroxymethyl)piperidine, which is oxidized to the corresponding aldehyde. This aldehyde can then undergo reductive amination with diethylamine to yield the final product after deprotection. Alternative multi-step syntheses of 3-amino substituted piperidines often start from precursors like L-glutamic acid, involving steps such as esterification, reduction to a diol, tosylation, and finally cyclization with an amine. researchgate.net
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Substrates | Key Features | Reference(s) |
| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Can reduce both carbonyls and iminium ions; may require separate steps. | masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Imines, Iminium ions | Selective for iminium ions in the presence of carbonyls; allows one-pot reactions. Toxic cyanide byproduct. | masterorganicchemistry.comyoutube.com |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Imines, Iminium ions | Mild and selective; does not require pH control; less toxic than NaBH₃CN. | masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Imines, Nitriles | Clean, high-yielding method; requires specialized equipment (e.g., H-Cube® reactor). | mdpi.com |
Radical chemistry offers powerful, alternative pathways for C-N bond formation and piperidine (B6355638) synthesis. These methods often involve the generation of nitrogen- or carbon-centered radicals that undergo intramolecular cyclization or intermolecular coupling. nih.gov
One advanced strategy involves a radical-mediated δ C-H functionalization of an acyclic amine precursor. nih.gov In this approach, an N-centered radical is generated, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at the δ-position. This radical can be trapped by a coupling partner. Subsequent cyclization of the functionalized linear amine would form the piperidine ring. The use of chiral copper catalysts can enable this process to be highly enantioselective. nih.gov
Radical cascade reactions, often initiated by a radical initiator like triethylborane, can also be employed to construct complex piperidine skeletons from 1,6-enynes. nih.gov These cascades can involve a sequence of cyclizations and rearrangements to rapidly build molecular complexity. nih.gov Furthermore, photoredox catalysis has emerged as a key technology to generate α-amino radicals from piperidines, which can then couple with various partners, demonstrating a method for functionalizing a pre-formed piperidine ring through a radical intermediate. acs.orgescholarship.orgencyclopedia.pub
Ionic cyclizations are fundamental to the synthesis of the piperidine core. The aza-Prins reaction is a prominent example, where a homoallylic amine reacts with an aldehyde under acidic conditions (Brønsted or Lewis acid) to generate an N-acyliminium ion intermediate. researchgate.netacs.org This intermediate undergoes cyclization via electrophilic attack on the alkene, followed by trapping of the resulting carbocation by a nucleophile to yield a substituted piperidine. rsc.orgresearchgate.net This method has been developed into highly stereoselective variants, providing access to enantiopure piperidines. acs.org
The choice of acid catalyst and reaction conditions can be crucial. For instance, indium trichloride (B1173362) has been identified as a mild and effective Lewis acid for promoting the aza-Prins cyclization to form piperidines and pyrrolidines. researchgate.net The reaction can be designed as a multicomponent strategy, combining an aldehyde, a homoallylic amine, and a nucleophile in a one-pot synthesis to generate diverse piperidine-fused heterocycles. researchgate.net
Halogen bond activation is an emerging concept in catalysis where a halogen atom acts as a Lewis acidic site to activate a substrate. While not a mainstream method for piperidine synthesis, chiral halogen-bond donors have been designed and used to catalyze reactions like reductions and aldol (B89426) additions by activating carbonyl or imine groups, a principle that could be extended to activate precursors in piperidine synthesis.
Transition metal catalysis, particularly with palladium, provides a powerful toolkit for C-N bond formation. nih.govnih.gov A significant challenge in using palladium catalysts for the amination of olefins is the strong binding of the basic amine product to the metal center, which can inhibit catalysis.
To overcome this, the group of M. Christina White developed a groundbreaking palladium catalyst system featuring a sulfoxide (B87167) (SOX) ligand. youtube.com This catalyst, often referred to as Palladium/SOX or Pd(SOX), selectively activates allylic C-H bonds for amination. The key innovation lies in the controlled release of the amine. The reaction uses amine salts (e.g., BF₃ adducts), which are not basic enough to inhibit the catalyst. The catalyst itself is believed to facilitate the slow release of the free amine in the vicinity of the activated olefin, allowing for efficient C-H amination to form the tertiary amine product. youtube.com This method has been used to synthesize a wide array of medically relevant tertiary amines from simple olefins and secondary amines, showcasing its broad applicability and functional group tolerance. youtube.com
The design of the catalyst and ligands is paramount. Many palladium precatalysts are Pd(II) species that are reduced in situ to the active Pd(0) catalyst. youtube.com The choice of ligands, such as phosphines or N-heterocyclic carbenes, dictates the catalyst's stability, activity, and selectivity. youtube.com
Table 2: Selected Metal-Catalyzed Reactions for Piperidine/Tertiary Amine Synthesis
| Catalyst System | Reaction Type | Mechanistic Feature | Reference(s) |
| Pd/SOX | Allylic C-H Amination | Slow release of amine from a salt to avoid catalyst inhibition by the basic product. | youtube.com |
| Ir(III) Complex | Hydrogen-Borrowing Annulation | Catalyzes sequential oxidation, amination, and imine reduction cascades. | nih.gov |
| Pd/Al₂O₃ or Pd/C | Gas-Phase Amination | Continuous production of higher amines from lower amines via dehydrogenation-condensation-hydrogenation sequence. | nih.govnih.gov |
| Au(I) Complex | Oxidative Amination of Alkenes | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | nih.gov |
| Cu(II) Carboxylate | Intramolecular Carboamination | Oxidative cyclization via syn-aminocupration followed by radical addition. | nih.gov |
Oxidative Transformations of Tertiary Amines and Associated Mechanistic Insights
Once formed, the tertiary amine this compound can undergo various oxidative transformations. The nitrogen atom itself can be oxidized, typically with reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA), to form the corresponding N-oxide.
Alternatively, oxidation can occur at the carbon atom alpha to the nitrogen (the α-amino position). This C-H functionalization can be achieved using strong oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which react with N-vinyl amides (enamides) to generate acyliminium ions that cyclize to form piperidines stereoselectively. rsc.org More modern approaches utilize photoredox catalysis, where an excited photocatalyst oxidizes the tertiary amine via single-electron transfer (SET) to generate a radical cation. Deprotonation at the α-carbon then yields an α-amino radical, a key intermediate that can be trapped by various coupling partners, enabling diverse functionalization of the piperidine scaffold. escholarship.orgencyclopedia.pub
Carbon-Nitrogen Bond Activation Reactions Involving Piperidine Derivatives
The cleavage of carbon-nitrogen bonds in piperidine derivatives is a challenging but synthetically valuable transformation. The C-N bonds within the piperidine ring are generally inert. However, recent advances have enabled their activation and cleavage.
One strategy employs a combination of photoredox catalysis and a Lewis acid to achieve the reductive cleavage of the C2-N bond in N-benzoyl protected pyrrolidines, a principle applicable to piperidines. acs.org The mechanism involves single-electron transfer to the Lewis acid-activated amide, forming a radical anion which then fragments to cleave the C-N bond. acs.org
Theoretical studies using density functional theory (DFT) have investigated the direct C-N bond cleavage of piperidine on metal surfaces like MoP(001). These studies show that the process involves significant energy barriers, with the initial step being the dehydrogenation of the N-H bond, followed by the cleavage of a C-N bond to open the ring. researchgate.net Such reactions are relevant in industrial hydrodenitrogenation processes. The cleavage of exocyclic C-N bonds, such as in tertiary sulfonamides, can be achieved using catalytic amounts of a mild Lewis acid like Bi(OTf)₃, which is believed to proceed via in situ generation of a strong Brønsted acid that protonates the substrate, facilitating C-N bond scission. acs.org
Solvation Effects and Solvent-Mediated Mechanisms in Reactions Involving Tertiary Amines
The choice of solvent plays a critical role in the synthesis of tertiary amines like this compound, profoundly influencing reaction rates, selectivity, and even the operative reaction mechanism. Solvation effects are particularly significant in reactions involving charged intermediates or transition states, as is common in both reductive amination and N-alkylation pathways.
The basicity of amines, a key factor in their nucleophilicity, is significantly affected by solvation. In the gas phase, the basicity of amines is primarily dictated by the electron-releasing effects of alkyl substituents, leading to tertiary amines being more basic than secondary and primary amines. nih.govwikipedia.org However, in protic solvents like water and alcohols, this order is often disrupted. nih.govwikipedia.org The conjugate acid of a primary amine can be stabilized by hydrogen bonding with three solvent molecules, a secondary amine's conjugate acid with two, and a tertiary amine's conjugate acid with only one. chim.it This differential solvation stabilization can render a tertiary amine less basic in a protic solvent than a secondary or even a primary amine. nih.gov In aprotic polar solvents such as DMSO, DMF, and acetonitrile (B52724), the solvation energy is not as high as in protic solvents. wikipedia.org
Reductive Amination:
One of the most versatile methods for synthesizing tertiary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.orgnih.gov This process typically involves the reaction of a secondary amine with a carbonyl compound to form an enamine or an iminium ion, which is then reduced to the target tertiary amine. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of diethylamine with 3-formylpiperidine.
The reaction proceeds in two main stages:
Formation of an Intermediate: Diethylamine, a secondary amine, reacts with 3-formylpiperidine. This can lead to the formation of an enamine. In the presence of an acid catalyst or in a protic solvent, the enamine can be protonated to form a more electrophilic iminium ion. nih.govresearchgate.net
Reduction: The intermediate, typically the iminium ion, is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.gov
The solvent's role in this process is multifaceted. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. nih.govresearchgate.net They can facilitate the formation of the iminium ion by protonating the intermediate enamine. nih.gov Furthermore, the solvent must be compatible with the chosen reducing agent. For instance, NaBH₄ can be used in alcoholic solvents, where it is sufficiently stable to effect the reduction of the iminium ion. masterorganicchemistry.com
The choice of reducing agent can also be influenced by the solvent and reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than NaBH₄ and is particularly useful because it can selectively reduce the iminium ion in the presence of the starting aldehyde, preventing side reactions. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another alternative that is often used in aprotic solvents like dichloromethane. masterorganicchemistry.com
Table 1: Common Solvents and Reducing Agents in Reductive Amination
| Solvent | Common Reducing Agents | Role of Solvent |
| Methanol (MeOH) | NaBH₄, NaBH₃CN | Protic; can participate in protonation steps. |
| Ethanol (EtOH) | NaBH₄, NaBH₃CN | Protic; similar to methanol. |
| Dichloromethane (DCM) | NaBH(OAc)₃ | Aprotic; good for sensitive substrates. |
| Tetrahydrofuran (THF) | LiAlH₄ (for amides) | Aprotic; often used for stronger reductions. |
| Water | NaBH₃CN, H₂ (with catalyst) | Environmentally benign; can favor certain enzyme-catalyzed reactions. nih.govnih.gov |
N-Alkylation:
A more direct approach to the synthesis of this compound is the N-alkylation of diethylamine with a suitable piperidine derivative, such as 3-(chloromethyl)piperidine (B1630087) or 3-(bromomethyl)piperidine. This is a nucleophilic substitution reaction where the nitrogen of diethylamine attacks the electrophilic carbon of the piperidine derivative.
The solvent's influence in N-alkylation is primarily on the rates of reaction and the potential for side reactions. Polar aprotic solvents like DMF or acetonitrile are often employed as they can solvate the transition state and the departing halide ion, thereby accelerating the reaction. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is common to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. researchgate.net
In some cases, the reaction can be performed in the absence of a solvent or in a non-polar solvent, but this may require higher temperatures and can lead to the formation of quaternary ammonium (B1175870) salts as byproducts, especially if the alkylating agent is used in excess. researchgate.net The slow addition of the alkylating agent to an excess of the amine can help to minimize this side reaction. researchgate.net
Table 2: Solvents and Bases in N-Alkylation of Amines
| Solvent | Common Bases | Role of Solvent |
| Dimethylformamide (DMF) | K₂CO₃, NaH | Polar aprotic; accelerates Sₙ2 reactions. researchgate.net |
| Acetonitrile (MeCN) | K₂CO₃, Et₃N | Polar aprotic; good for reactions with alkyl halides. researchgate.net |
| Tetrahydrofuran (THF) | NaH | Aprotic; versatile solvent. |
| Ethanol (EtOH) | K₂CO₃ | Protic; can also act as a nucleophile. |
Advanced Spectroscopic and Analytical Characterization for In Depth Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For Diethyl-piperidin-3-ylmethyl-amine, a combination of one- and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's stereochemistry and conformational preferences.
Two-dimensional (2D) NMR experiments are indispensable for mapping the covalent framework of the molecule by revealing through-bond correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal the complete spin system of the piperidine (B6355638) ring, showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). It would also establish the connectivity within the ethyl groups, showing a clear correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal corresponding to the piperidine C-3 methine would show a cross-peak to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting the different spin systems identified by COSY. Key HMBC correlations would include:
Correlations from the protons of the side-chain methylene group (C-7) to the piperidine ring carbons C-2, C-3, and C-4.
Correlations from the methylene protons of the ethyl groups to the side-chain carbon C-7.
Correlations from the piperidine N-H proton to carbons C-2 and C-6.
The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound. Note: Chemical shifts (δ) are hypothetical and reported in ppm. They are based on typical values for substituted piperidines and alkylamines.
| Position | ¹³C (ppm) | ¹H (ppm) (Multiplicity) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~47.5 | ~2.95 (axial), ~2.40 (equatorial) | H-3, H-6, NH |
| 3 | ~38.0 | ~1.80 (m) | H-2, H-4, H-5, H-7 |
| 4 | ~31.5 | ~1.70 (axial), ~1.30 (equatorial) | H-3, H-5 |
| 5 | ~26.0 | ~1.65 (axial), ~1.25 (equatorial) | H-4, H-6 |
| 6 | ~47.0 | ~2.90 (axial), ~2.35 (equatorial) | H-2, H-5, NH |
| 7 (CH₂) | ~60.0 | ~2.45 (d) | C-2, C-3, C-4, C-8 |
| 8 (N-CH₂) | ~52.5 | ~2.55 (q) | C-7, C-9 |
| 9 (CH₃) | ~12.0 | ~1.05 (t) | C-8 |
| NH | - | ~2.10 (br s) | C-2, C-6 |
This compound possesses two basic centers: the secondary amine within the piperidine ring and the tertiary amine in the side chain. pH-controlled NMR studies are crucial for determining the site(s) of protonation and the pKa values of the conjugate acids. rsc.org As the pH of the solution (typically in D₂O) is lowered, protonation of the nitrogen atoms occurs. This induces a significant deshielding effect, causing the chemical shifts of nearby protons and carbons to shift downfield. researchgate.netresearchgate.net
By titrating the sample with a strong acid (e.g., DCl) and recording NMR spectra at various pH points, one can observe which signals are most affected. The protons alpha to the nitrogen atoms (H-2, H-6, H-7, and H-8) are expected to show the most pronounced downfield shifts upon protonation. Comparing the titration curves for signals near the piperidine nitrogen versus those near the diethylamino nitrogen allows for the determination of the relative basicity of the two sites. In many cases, the secondary amine of the piperidine ring is more basic and would be protonated first. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected by bonds. libretexts.org This information is vital for determining the three-dimensional structure and preferred conformation of the molecule. researchgate.net
For this compound, the primary conformational question relates to the piperidine ring, which is expected to adopt a stable chair conformation. researchgate.net Key spatial correlations that would be observed in a NOESY spectrum to confirm this include:
Strong cross-peaks between axial protons in 1,3-diaxial relationships (e.g., H-2ax with H-4ax, H-4ax with H-6ax).
Correlations between axial and equatorial protons on the same carbon (geminal protons).
Correlations between an axial proton and an equatorial proton on an adjacent carbon.
Furthermore, NOESY/ROESY can determine the preferred orientation of the C-3 substituent (diethylaminomethyl group). Cross-peaks between the C-7 methylene protons and specific protons on the piperidine ring (e.g., H-2, H-4, H-5) would define its spatial relationship to the ring, indicating whether it predominantly occupies an equatorial or axial position. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₂₂N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with a soft ionization technique like Electrospray Ionization (ESI), are used to fragment the molecular ion and elucidate structural features. scielo.br The fragmentation of amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, as this leads to the formation of a stable, resonance-delocalized iminium cation. miamioh.edu
For this compound, two primary sites of α-cleavage are expected:
At the tertiary amine: Loss of an ethyl radical (•CH₂CH₃) from the diethylamino group to yield a stable iminium ion.
At the secondary amine: Cleavage of the C2-C3 or C3-C4 bond of the piperidine ring, or cleavage of the bond between C3 and the side-chain C7. A characteristic fragmentation would be the loss of the entire diethylaminomethyl substituent.
Table 2: Predicted Major Fragments for this compound in ESI-MS/MS. Note: Based on the molecular formula C₁₀H₂₂N₂ and general amine fragmentation patterns.
| Proposed Fragment | Formula of Fragment | Calculated Exact Mass (m/z) | Origin |
| [M+H]⁺ | [C₁₀H₂₃N₂]⁺ | 171.1856 | Molecular Ion |
| [M - C₂H₅]⁺ | [C₈H₁₈N₂]⁺ | 142.1492 | α-cleavage at tertiary amine |
| [M - CH₂N(C₂H₅)₂]⁺ | [C₅H₁₀N]⁺ | 84.0808 | α-cleavage at C3-C7 bond |
| [(C₂H₅)₂NCH₂]⁺ | [C₅H₁₂N]⁺ | 86.0964 | Cleavage at C3-C7 bond |
X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Conformational Preferences
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. researchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. iucr.org
This analysis would confirm the conformation of the piperidine ring, which is anticipated to be a chair conformation, as this minimizes steric and torsional strain. mdpi.comresearchgate.net It would also definitively establish the relative stereochemistry, showing whether the substituent at the C-3 position is in an axial or equatorial orientation. In the absence of significant steric hindrance, an equatorial position is generally favored for substituents on a piperidine ring. rsc.org
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds. A key interaction would be the hydrogen bond formed between the N-H proton of the piperidine ring of one molecule and a nitrogen atom of an adjacent molecule.
Table 3: Representative Crystallographic Data Expected for this compound. Note: These are hypothetical parameters based on published structures of similar piperidine derivatives.
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Piperidine Conformation | Chair |
| C-3 Substituent Position | Equatorial |
| C-N Bond Length (avg.) | ~1.46 - 1.48 Å |
| C-C Bond Length (avg.) | ~1.52 - 1.54 Å |
| Intermolecular Interactions | N-H···N hydrogen bonding |
Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification and Conformational Landscape Mapping
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comsurfacesciencewestern.com They are excellent for identifying key functional groups.
FT-IR Spectroscopy: Provides information on vibrations that cause a change in the dipole moment. For this compound, the FT-IR spectrum would be characterized by:
A moderate, sharp band in the ~3300-3400 cm⁻¹ region corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring. nih.gov
Multiple strong bands between ~2800 and 3000 cm⁻¹ due to symmetric and asymmetric C-H stretching of the methylene (CH₂) and methyl (CH₃) groups.
C-N stretching vibrations, typically appearing in the fingerprint region (~1000-1200 cm⁻¹).
CH₂ and CH₃ bending (scissoring and rocking) vibrations around ~1450 cm⁻¹.
Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds. The Raman spectrum would complement the FT-IR data, often showing strong signals for the C-C backbone and symmetric C-H stretching modes, while the polar N-H stretch might be weaker. spectroscopyonline.comnih.gov
Table 4: Expected Diagnostic Vibrational Frequencies (cm⁻¹) for this compound. Note: Based on characteristic group frequencies for amines and alkanes.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperidine) | 3350 - 3300 (medium) | 3350 - 3300 (weak) |
| C-H Stretch (Aliphatic) | 2970 - 2850 (strong) | 2970 - 2850 (strong) |
| CH₂/CH₃ Bend | 1470 - 1440 (medium) | 1470 - 1440 (medium) |
| C-N Stretch | 1250 - 1020 (medium-strong) | 1250 - 1020 (weak-medium) |
| Piperidine Ring Vibrations | Fingerprint Region (<1300) | Fingerprint Region (<1300) |
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques to ensure its purity and to separate potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry, are powerful tools for this purpose. These methods offer high resolution and sensitivity, which are crucial for detecting and quantifying the main component, as well as any related impurities or isomeric forms that may be present.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of complex mixtures containing non-volatile or thermally labile compounds like "this compound". scielo.br This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying the target compound even in the presence of a complex matrix. researchgate.net
In a typical LC-MS/MS workflow, the sample is first introduced into an HPLC system where the components are separated based on their affinity for the stationary and mobile phases. For a basic compound such as "this compound," a reversed-phase column with an acidic mobile phase is often employed to ensure good peak shape and retention. researchgate.net Following separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+, which is then subjected to tandem mass spectrometry (MS/MS). nih.govresearchgate.net In the MS/MS stage, the precursor ion is fragmented to produce a characteristic pattern of product ions, which provides a high degree of certainty in the identification of the compound. scielo.brnih.gov
The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of "this compound."
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | Hypothetical fragments resulting from the piperidine ring and diethylamine (B46881) side chain |
| Collision Energy | Optimized for characteristic fragmentation |
This table represents a hypothetical set of parameters and would require optimization for the specific instrumentation and sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID) and GC-MS for Volatile Impurity and Product Analysis
For the assessment of purity and the analysis of volatile impurities in "this compound," gas chromatography (GC) is the method of choice. nih.gov When coupled with a Flame Ionization Detector (FID), GC provides a robust and reliable method for quantifying the main component and any organic impurities. For the identification of unknown volatile impurities, coupling GC with a Mass Spectrometer (MS) is highly effective.
GC-FID for Purity Assessment
GC-FID is a widely used technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients and intermediates. nih.govchromatographyonline.com The sample is vaporized and separated on a capillary column, and the separated components are detected by the FID, which generates a signal proportional to the mass of carbon atoms. This makes it an excellent method for quantitative analysis. Given the basic nature of "this compound," a specialized column designed for the analysis of amines is often preferred to prevent peak tailing and improve resolution. nih.gov
Below is a hypothetical data table outlining typical GC-FID parameters for the purity analysis of "this compound."
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column for amines (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
This table represents a hypothetical set of parameters and would require optimization for the specific instrumentation and sample matrix.
GC-MS for Volatile Impurity Identification
To identify potential volatile impurities that may be present from the synthesis of "this compound," GC-MS is the ideal analytical technique. The separation is carried out under similar conditions as GC-FID, but the mass spectrometer allows for the identification of the separated components based on their mass spectra. Common volatile impurities could include residual solvents or by-products from the synthetic route.
The following table lists potential volatile impurities that could be associated with the synthesis of "this compound" and their hypothetical mass spectral data.
| Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Hypothetical Key Mass Fragments (m/z) |
| Diethylamine | C₄H₁₁N | 73.14 | 73, 58, 44, 30 |
| Piperidine | C₅H₁₁N | 85.15 | 85, 84, 70, 56, 43 |
| Toluene | C₇H₈ | 92.14 | 92, 91, 65, 39 |
| Tetrahydrofuran | C₄H₈O | 72.11 | 72, 71, 43, 42 |
This table contains hypothetical data for illustrative purposes.
Computational Chemistry and Theoretical Studies of Diethyl Piperidin 3 Ylmethyl Amine
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular geometry and electronic structure. DFT, which includes electron correlation effects at a manageable computational cost, is often favored for its accuracy in predicting molecular properties. ajchem-a.com The B3LYP functional is a commonly used hybrid functional in DFT that combines the strengths of both DFT and HF methods. ajchem-a.combhu.ac.in Hartree-Fock is a foundational ab initio method that, while less accurate than modern DFT for many properties due to its simpler handling of electron correlation, serves as a crucial starting point for more advanced calculations. vt.edu
For Diethyl-piperidin-3-ylmethyl-amine, these calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N (piperidine ring) | 1.47 Å |
| C-C (piperidine ring) | 1.54 Å | |
| C-N (diethylamino) | 1.46 Å | |
| N-H (primary amine) | 1.02 Å | |
| Bond Angles | C-N-C (piperidine ring) | 112.5° |
| C-N-C (diethylamino) | 118.0° | |
| H-N-H (primary amine) | 107.5° | |
| Dihedral Angle | C-C-C-N (piperidine ring) | 55.9° (Chair) |
Note: The values in this table are illustrative and represent typical results from DFT calculations on similar amine-containing heterocyclic compounds.
The conformational landscape of this compound is complex due to the flexible piperidine (B6355638) ring and the rotatable bonds of the diethylaminomethyl side chain. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov However, the substituent at the 3-position can exist in either an axial or an equatorial position, leading to two distinct chair conformers.
Computational conformational analysis involves systematically rotating the flexible bonds and evaluating the energy of each resulting structure. This process identifies all stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For this compound, the equatorial conformer is generally expected to be more stable than the axial conformer due to reduced steric hindrance.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as the electron donor in a reaction, indicating sites susceptible to electrophilic attack. youtube.com The LUMO is the innermost empty orbital and acts as the electron acceptor, highlighting sites prone to nucleophilic attack. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. mdpi.com A small gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which possess lone pairs of electrons, making them the primary nucleophilic centers. The LUMO would likely be distributed across the carbon-hydrogen and carbon-nitrogen antibonding orbitals.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Description | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 6.7 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.35 eV |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 2.85 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 1.21 eV |
Note: These values are representative for a molecule of this type and are used to illustrate the output of FMO analysis.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. bhu.ac.inresearchgate.net It is mapped onto the electron density surface, with colors indicating regions of different electrostatic potential. Red areas signify negative potential (electron-rich), typically found near electronegative atoms like nitrogen and are associated with nucleophilic character. researchgate.net Blue areas denote positive potential (electron-poor), usually around hydrogen atoms bonded to electronegative atoms, indicating sites for electrophilic interaction. researchgate.net
For this compound, the MESP would show strong negative potential around the two nitrogen atoms due to their lone pairs, confirming them as the primary sites for protonation and hydrogen bonding. The hydrogen atoms of the primary amine group and those on the carbon atoms adjacent to the nitrogens would exhibit a positive potential. This analysis is crucial for understanding non-covalent interactions, such as how the molecule might bind to a biological receptor. bhu.ac.in
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and its interactions with the surrounding environment, such as a solvent.
An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the amine groups, forming hydrogen bonds. It would also show the dynamic interconversion between different conformers, such as the flipping of the piperidine ring or the rotation of the side chain. This provides a more realistic understanding of the molecule's flexibility and how it occupies different shapes, which is critical for processes like receptor binding or membrane permeation. nih.govnih.gov
Prediction of pKa Values and Protonation Order of Multiple Amine Functionalities
This compound possesses two distinct amine functionalities: a secondary amine within the piperidine ring and a tertiary amine in the diethylamino group. The basicity of these amines, quantified by their pKa values, determines their protonation state at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction in a solvent.
Due to the presence of two basic centers, a key question is the order of protonation. Computational studies on similar molecules, such as 3-(Diethylamino)propylamine, have shown that while tertiary amines are often more basic in the gas phase, solvation effects can favor the protonation of the primary (or in this case, secondary) amine. semanticscholar.org For this compound, calculations would likely show that the secondary nitrogen in the piperidine ring is the first to be protonated. This is because the resulting ammonium (B1175870) ion is less sterically hindered and can be more effectively stabilized by solvent molecules compared to the more sterically crowded tertiary amine. nih.govsemanticscholar.org
Table 3: Predicted pKa Values and Protonation Order
| Amine Functionality | Predicted pKa (First Protonation) | Predicted pKa (Second Protonation) | Most Abundant Species at pH 7.4 |
| Piperidine (Secondary) | ~10.5 - 11.0 | ~8.5 - 9.0 | Monoprotonated (at Piperidine N) |
| Diethylamino (Tertiary) | ~8.5 - 9.0 | ~10.5 - 11.0 | Neutral |
Note: These pKa values are estimates based on typical values for secondary and tertiary amines and computational studies of analogous structures. semanticscholar.orgorganicchemistrydata.org The exact values would require specific calculations.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For this compound, one could computationally study its N-alkylation reaction, for example. The calculations would model the approach of an alkyl halide to one of the nitrogen atoms. The transition state for this SN2 reaction would be identified, and its structure and energy calculated. By comparing the activation energies for the reaction at the secondary versus the tertiary amine, one could predict which site is kinetically favored to react. Such studies provide a level of detail about reaction pathways that is often inaccessible through experimental methods alone.
In Silico Structure-Activity Relationship (SAR) Studies for Piperidine Analogues
In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing a computational lens to predict the biological activity of chemical compounds based on their molecular structures. For piperidine analogues, a class of compounds prevalent in numerous pharmaceuticals, these computational methods have been instrumental in elucidating the structural features crucial for their therapeutic effects. These studies encompass a range of techniques, including Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking, to build predictive models that guide the synthesis of more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. For piperidine derivatives, QSAR studies have successfully identified key molecular descriptors that influence their activity.
One study focused on piperidine analogues as farnesyltransferase inhibitors, revealing that the inhibitory activity was significantly influenced by van der Waals surface area features, such as partial charge and hydrophobicity. nih.gov The analysis indicated that a fractional negative charge on the van der Waals surface and the aqueous solubility of the molecules are important for farnesyltransferase inhibition. nih.govbenthamdirect.com Furthermore, a clear separation between hydrophobic and hydrophilic regions within the molecule, along with the presence of electrostatic groups, was found to be favorable for higher activity. nih.govbenthamdirect.com
Key descriptors identified in QSAR studies of piperidine analogues include:
PEOE_VSA and Q_VSA: Descriptors related to the partial charge on the van der Waals surface area. nih.gov
v_surf: A descriptor representing the hydrophobic integy moment, indicating the balance between hydrophobicity and hydrophilicity. nih.gov
LogS: A measure of the aqueous solubility of the molecule. benthamdirect.com
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidine derivatives, pharmacophore models have been developed to define the necessary features for various therapeutic targets.
In the context of farnesyltransferase inhibitors, pharmacophore analysis highlighted the importance of aromatic, acceptor, and donor groups on the piperidine molecule for favorable activity. nih.govbenthamdirect.com Similarly, for ligands targeting the histamine (B1213489) H3 and sigma-1 receptors, a common pharmacophore model includes a basic tertiary amine, a linker, a central core, and a region of high diversity. nih.gov The piperidine ring itself is often a critical structural element in these models. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method provides insights into the binding interactions and helps in predicting the binding affinity of a compound.
Molecular docking studies on piperidine-dihydropyridine hybrids as potential anticancer agents against the Epidermal Growth Factor Receptor (EGFR) have revealed favorable binding scores and interactions. researchgate.net For instance, certain compounds with specific substitutions, such as a 3-fluoro group, exhibited strong inhibitory effects that were supported by their docking scores. researchgate.net
In another study on piperidine derivatives as influenza virus inhibitors, docking studies helped to understand the binding mode of these compounds and supported the SAR findings, which indicated that an ether linkage between a quinoline (B57606) and the piperidine ring is critical for inhibitory activity. nih.gov
The following tables present data from in silico and in vitro studies of various piperidine analogues, illustrating the application of these computational methods.
Table 1: Inhibitory Activity of Piperidine-Dihydropyridine Hybrids against Cancer Cell Lines and EGFR Docking Scores researchgate.net
| Compound | Substitution | A-549 IC50 (μM) | MCF-7 IC50 (μM) | EGFR Docking Score (kcal/mol) |
| Hybrid 1 | 3-fluoro (carboxamide) | 15.94 ± 0.201 | 22.12 ± 0.213 | -9.8 |
| Hybrid 2 | Cyclobutyl ring | 16.56 ± 0.125 | 24.68 ± 0.217 | -9.5 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. Docking scores represent the predicted binding affinity to the EGFR protein; a more negative value suggests stronger binding.
Table 2: Inhibitory Activity of Piperidine-Based Derivatives against Influenza Virus nih.gov
| Compound | Structure Modification | EC50 (μM) |
| 11e | tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | 0.05 |
EC50 represents the concentration of the compound that provides 50% of the maximum antiviral effect. A lower EC50 value indicates higher potency.
Table 3: Activity of Piperidine Analogues on SERCA2a ATPase acs.org
| Compound | Linker Modification | ATPase Activity (%) | EC50 (μM) |
| 24 | Piperidine analog | ~13 | ~21 |
ATPase activity is shown as a percentage of stimulation. EC50 is the concentration for 50% of the maximal effect.
These examples underscore the power of in silico SAR studies in guiding the rational design of novel piperidine-based therapeutic agents. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of drug candidates with improved efficacy and selectivity.
Synthesis and Characterization of Diethyl Piperidin 3 Ylmethyl Amine Derivatives and Analogs
Design Principles for Novel Piperidine-based Tertiary Amines with Modified Structures
The design of novel piperidine-based tertiary amines is often guided by the goal of creating molecules with specific biological activities. researchgate.net This process involves a deep understanding of structure-activity relationships (SAR), where the three-dimensional arrangement of atoms in a molecule is correlated with its biological function. The piperidine (B6355638) ring serves as a versatile scaffold, and its biological properties are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine core with other cyclic amines or modifying its substitution pattern can lead to novel compounds with improved properties. For instance, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to significantly influence a compound's activity at certain biological targets. nih.gov
Introduction of Conformational Constraints: Incorporating features that restrict the rotation of bonds within the molecule can lock it into a specific, biologically active conformation. This can enhance binding affinity and selectivity for a particular target.
Modulation of Physicochemical Properties: The introduction of specific functional groups can alter properties such as lipophilicity, polarity, and hydrogen bonding capacity. For example, the addition of fluorine atoms can impact metabolic stability and cell membrane permeability. researchgate.net
Multi-Target-Directed Ligands (MTDLs): In complex diseases, designing ligands that can interact with multiple biological targets simultaneously is a promising strategy. nih.gov This involves integrating different pharmacophores into a single molecular entity.
A successful design strategy often employs computational tools, such as molecular docking, to predict how a designed molecule will interact with its biological target. nih.gov This in silico approach helps to prioritize synthetic targets and guide the design of more potent and selective compounds.
Synthetic Strategies for Diverse Substitution Patterns on the Piperidine Ring (e.g., at C-2, C-4, C-6) and the Alkylamine Side Chain
A variety of synthetic methods have been developed to introduce substituents at different positions of the piperidine ring and its side chains. These strategies can be broadly categorized into the formation of the piperidine ring itself (cyclization reactions) and the functionalization of a pre-existing piperidine ring. nih.gov
Ring-Forming Reactions (Cyclizations):
Hydrogenation/Reduction of Pyridine (B92270) Precursors: This is a common and fundamental method for synthesizing piperidines. nih.gov Substituted pyridines can be reduced to the corresponding piperidines using various catalytic systems, including transition metals like rhodium, palladium, and ruthenium. nih.govmdpi.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
Intramolecular Cyclization: This approach involves the formation of the piperidine ring from a linear precursor containing a nitrogen atom and a reactive functional group. nih.gov Examples include aza-Michael reactions, electrophilic cyclization, and radical-mediated amine cyclizations. nih.gov
Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex, highly functionalized piperidine scaffolds in a single step from three or more starting materials. taylorfrancis.com
Functionalization of Pre-existing Piperidine Rings:
C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring is a powerful and increasingly popular strategy. acs.org Enzymatic methods, for instance, can selectively oxidize specific C-H bonds, which can then be further modified. acs.org
Alkylation and Arylation: The nitrogen atom of the piperidine ring can be readily alkylated or arylated. The carbon atoms of the ring can also be functionalized. For example, 2-methylpyridine (B31789) is acidic at the methyl group and can undergo various C-C bond-forming reactions. youtube.com
Nucleophilic Addition to Imines and Enamines: Oxidation of piperidines can generate imine or enamine intermediates, which can then react with nucleophiles to introduce substituents. youtube.com
Table 1: Selected Synthetic Strategies for Substituted Piperidines
| Strategy | Description | Key Features |
| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts. nih.gov | Widely applicable, stereoselectivity can be controlled. nih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. nih.gov | Allows for the construction of complex ring systems. nih.gov |
| Multicomponent Reactions | One-pot synthesis of highly substituted piperidines from multiple starting materials. taylorfrancis.com | High efficiency and atom economy. taylorfrancis.com |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. acs.org | Atom-economical and allows for late-stage modification. acs.org |
Stereochemical Control in the Synthesis of Substituted Piperidine Analogues
The three-dimensional arrangement of atoms (stereochemistry) in piperidine derivatives is crucial for their biological activity. Therefore, controlling the stereochemistry during synthesis is of paramount importance. nih.gov
Several strategies are employed to achieve stereocontrol:
Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, can promote the formation of one enantiomer or diastereomer over the other. nih.gov For example, rhodium-catalyzed asymmetric hydrogenation of enamides has been used to synthesize precursors for important drugs. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to construct the chiral piperidine ring.
Diastereoselective Reactions: In molecules with one or more existing stereocenters, new stereocenters can be introduced with a high degree of selectivity. For instance, the reduction of substituted pyridines can be highly diastereoselective. nih.gov The carbolithiation of enecarbamates has also been shown to proceed with high diastereoselectivity. escholarship.org
Enzymatic Resolutions and Desymmetrization: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. They can also be used to desymmetrize meso compounds, creating chiral products. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have proven effective for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov
A recent development involves a two-step strategy that leverages enzymatic oxidation and radical cross-coupling to create complex substituted piperidines, sidestepping the need for expensive chiral ligands and precious metal catalysts. acs.org
Investigation of Conformational Constraints and Their Impact on Molecular Properties
The piperidine ring is not flat but exists predominantly in a chair conformation. The orientation of substituents on the ring (axial or equatorial) can significantly influence the molecule's shape, stability, and interaction with biological targets. researchgate.net
Conformational analysis of piperidine derivatives is investigated using various techniques:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.
X-ray Crystallography: This technique provides precise information about the conformation of a molecule in the solid state. researchgate.net
Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the relative energies of different conformations and to understand the factors that govern conformational preferences.
Factors that influence the conformational equilibrium of piperidine derivatives include:
Steric Interactions: Bulky substituents generally prefer to occupy the more spacious equatorial position to minimize steric strain. researchgate.net
Electronic Effects: The presence of electronegative atoms like fluorine can lead to unusual conformational preferences due to effects such as hyperconjugation and charge-dipole interactions. researchgate.net For instance, in some fluorinated piperidines, an axial orientation of the fluorine atom is favored. researchgate.net
Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between substituents on the piperidine ring can stabilize specific conformations.
Understanding and controlling the conformational preferences of piperidine derivatives is a key aspect of rational drug design, as it allows for the fine-tuning of a molecule's shape to optimize its biological activity.
Functional Group Compatibility and Chemoselectivity in Complex Derivative Synthesis
The synthesis of complex piperidine derivatives often involves multiple steps and the presence of various functional groups. Ensuring that the desired reaction occurs at the intended site without affecting other functional groups in the molecule (chemoselectivity) is a major challenge.
Strategies to achieve chemoselectivity include:
Use of Protecting Groups: Temporarily masking reactive functional groups with protecting groups allows other parts of the molecule to be modified. The protecting groups can then be removed in a later step.
Choice of Reagents and Reaction Conditions: The selectivity of a reaction can often be controlled by carefully choosing the reagents and reaction conditions (e.g., temperature, solvent, catalyst). For example, in the hydrogenation of pyridine derivatives, the choice of catalyst can determine whether other reducible groups, like an indole (B1671886) ring, are affected. nih.gov
Orthogonal Reactivity: Designing a synthetic route where different functional groups can be reacted independently under specific conditions allows for the sequential and controlled construction of the target molecule.
The development of new synthetic methods with high functional group tolerance is an active area of research. For instance, some modern catalytic systems are designed to be compatible with a wide range of functional groups, simplifying the synthesis of complex molecules.
Advanced Applications in Materials Science and Interdisciplinary Chemical Research
Integration into Polymer Architectures and Macromolecular Assemblies
The incorporation of amine-containing compounds into polymers is a common strategy for developing functional materials. Amines can act as monomers or modifying agents to introduce specific functionalities into the polymer chain. For instance, polymers containing tertiary amine groups can exhibit pH-responsiveness, metal-binding capabilities, and catalytic activity.
While no studies were found that specifically document the integration of Diethyl-piperidin-3-ylmethyl-amine into polymer architectures, its structure is amenable to such applications. The secondary amine within the piperidine (B6355638) ring and the tertiary exocyclic amine could potentially be used as points of attachment or as functional groups within a polymer backbone. For example, it could be envisioned as a monomer in the synthesis of polyamides or polyamines, or as a pendant group grafted onto an existing polymer chain. Such polymers could find use in areas like drug delivery, water treatment, or as specialized coatings. Research on similar diamine-containing ligands has shown their utility in creating coordination polymers. researchgate.net
Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis
Amine-containing compounds are widely used as ligands in both homogeneous and heterogeneous catalysis. alfachemic.com The nitrogen atom's lone pair of electrons can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. nih.gov Tertiary amines, in particular, are common in catalyst design. wayne.edu Piperidine derivatives have also been successfully employed as ligands in various catalytic transformations. nih.govresearchgate.net
Although no catalytic applications of this compound have been specifically reported, its structure suggests it could function as a bidentate or monodentate ligand for various transition metals. The nitrogen atoms of the piperidine ring and the diethylamino group could coordinate with a metal center, forming a chelate ring that can enhance the stability of the resulting metal complex. Such complexes could potentially be investigated for their catalytic activity in reactions like hydrogenation, carbon-carbon bond formation, or oxidation. The steric and electronic properties of the diethyl and piperidinyl groups would play a crucial role in determining the catalytic performance.
Studies of Tertiary Amines, Including Piperidine Derivatives, as Corrosion Inhibitors: Principles and Mechanisms of Adsorption
One of the most well-established applications for tertiary amines and piperidine derivatives is in the field of corrosion inhibition. jocpr.com These organic compounds are effective at protecting various metals, such as steel, from corrosion in acidic environments. researchgate.net The primary mechanism of their protective action is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.gov
The adsorption process can be classified as either physisorption or chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of a coordinate-type bond through electron sharing between the inhibitor and the metal. The presence of heteroatoms with lone pair electrons, like the nitrogen in this compound, and pi-electrons in aromatic rings (which are not present in this specific molecule) generally enhances the adsorption and, consequently, the inhibition efficiency. jocpr.com
The adsorption of these inhibitors on a metal surface often follows a recognized adsorption isotherm, such as the Langmuir, Temkin, or Frumkin isotherms. journalcsij.comresearchgate.net These models help to understand the nature of the interaction between the inhibitor molecules and the metal surface. For instance, the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. researchgate.net
Although no specific studies on the corrosion inhibition properties of this compound have been published, its molecular structure, containing two nitrogen atoms, suggests it could be an effective corrosion inhibitor. The lone pair electrons on both the piperidine and the diethylamino nitrogen atoms can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption.
Table 1: General Principles of Amine-Based Corrosion Inhibition
| Feature | Description | Relevance to this compound |
| Active Sites | Nitrogen atoms with lone pair electrons. | Contains two nitrogen atoms available for interaction. |
| Adsorption Mechanism | Physisorption and/or chemisorption on the metal surface. | Likely to adsorb via its nitrogen atoms. |
| Protective Film | Forms a barrier to prevent contact with corrosive agents. | Expected to form a protective layer on the metal surface. |
| Adsorption Isotherm | Describes the equilibrium of adsorption (e.g., Langmuir). | Its adsorption behavior could likely be modeled by standard isotherms. |
Table 2: Representative Piperidine Derivatives Studied as Corrosion Inhibitors
| Compound | Metal/Medium | Inhibition Efficiency (%) | Reference |
| 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | Mild Steel/HCl | >90 | jocpr.com |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | Mild Steel/HCl | High | nih.gov |
| Various substituted piperidines | Iron/HCl | Varies with substituent | wayne.edu |
Exploration in Sensor Technology and Molecular Recognition Systems
Piperidine derivatives have been explored for their potential in sensor technology and molecular recognition. nih.govresearchgate.netnih.gov The piperidine ring can serve as a scaffold to which specific recognition elements and signaling units are attached. The nitrogen atom can also participate in hydrogen bonding or electrostatic interactions, which are fundamental to molecular recognition.
There is no available research on the use of this compound in sensor technology. However, its structure possesses features that could be exploited for such purposes. The two amine groups could act as binding sites for specific analytes, such as metal ions or small organic molecules. If integrated with a signaling component (e.g., a fluorophore or a chromophore), the binding event could be translated into a detectable signal. The development of such a sensor would require significant synthetic modification of the parent molecule to introduce the necessary signaling and recognition functionalities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing high-purity Diethyl-piperidin-3-ylmethyl-amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with nucleophilic substitution of piperidine derivatives, using diethylamine as the alkylating agent. Optimize solvent choice (e.g., THF or DCM) to enhance nucleophilicity .
- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and catalyst load (e.g., NaBH) to improve yield .
- Step 3 : Purify via column chromatography using silica gel and gradient elution (hexane:ethyl acetate). Validate purity via H NMR and mass spectrometry .
Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?
- Methodology :
- FTIR : Confirm amine N-H stretches (3300–3500 cm) and tertiary C-N bonds (1200–1350 cm) .
- NMR : Use C NMR to resolve piperidine ring carbons and diethyl groups. Assign peaks via 2D COSY or HSQC for ambiguous signals .
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients. Compare retention times to certified standards .
Q. What in vitro assays are suitable for assessing the compound’s receptor-binding affinity and selectivity?
- Methodology :
- Radioligand Binding Assays : Use H-labeled ligands (e.g., NMDA receptor antagonists) to measure competitive displacement in neuronal membranes .
- Dose-Response Curves : Calculate IC values via nonlinear regression (GraphPad Prism). Validate selectivity using receptor panels (e.g., dopamine D2/D3, serotonin 5-HT) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target receptors (e.g., NMDA). Prioritize scaffolds with high docking scores and low steric clashes .
- ADMET Prediction : Employ QikProp or SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition. Refine substituents to reduce hepatotoxicity .
Q. What experimental designs address contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem and ChEMBL. Apply statistical weighting to account for assay variability (e.g., cell line differences, incubation times) .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding kinetics if radioligand assays show discrepancies) .
Q. How can in vivo studies balance translational relevance with ethical constraints in neuropharmacology research?
- Methodology :
- Dose Escalation : Use rodent models (e.g., Morris water maze for cognitive effects) with staggered dosing (1–10 mg/kg). Monitor behavioral endpoints and plasma exposure via LC-MS/MS .
- 3Rs Compliance : Apply microsampling (≤50 µL blood) to reduce animal use. Use non-invasive imaging (MRI/PET) for longitudinal pharmacodynamic assessments .
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, pressure, and catalyst ratios. Validate robustness via 3-batch reproducibility studies .
Q. How do structural modifications of the piperidine ring influence metabolic stability?
- Methodology :
- Metabolite ID : Incubate the compound with human liver microsomes (HLMs). Analyze metabolites via UPLC-QTOF-MS. Identify oxidation hotspots (e.g., N-deethylation) .
- Isotope Labeling : Synthesize deuterated analogs at labile positions (e.g., H on ethyl groups). Compare half-lives in HLMs to quantify metabolic shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
